molecular formula C24H20N4O2 B12608203 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid CAS No. 649758-04-3

2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid

Cat. No.: B12608203
CAS No.: 649758-04-3
M. Wt: 396.4 g/mol
InChI Key: GFJODAWHLYGMGS-UHFFFAOYSA-N
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Description

2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond.

Preparation Methods

The synthesis of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method involves the condensation of these reactants using a sodium hydroxide solution in the presence of Aliquat 336 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase cell proportion at the G2/M phase in a dose-dependent manner, indicating its potential role in cell cycle regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a quinoline core and a diazenyl group, which provides it with distinct chemical and physical properties.

Properties

CAS No.

649758-04-3

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C24H20N4O2/c1-28(2)19-13-11-18(12-14-19)27-26-17-9-7-16(8-10-17)23-15-21(24(29)30)20-5-3-4-6-22(20)25-23/h3-15H,1-2H3,(H,29,30)

InChI Key

GFJODAWHLYGMGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O

Origin of Product

United States

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